molecular formula C5H12N2O B1297604 2,2-Dimethylpropionic acid hydrazide CAS No. 42826-42-6

2,2-Dimethylpropionic acid hydrazide

Cat. No. B1297604
Key on ui cas rn: 42826-42-6
M. Wt: 116.16 g/mol
InChI Key: OARJXUPBZNUYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875647B2

Procedure details

To the solution of acid (63) (330 mg, 0.74 mmol) in CH2Cl2 (10 mL) was added oxalyl chloride (77 μL, 0.88 mmol) and the catalytic amount of DMF. The reaction mixture was stirred for 1 hr and concentrated in vacuo. The residue (crude acyl chloride) was diluted with CH2Cl2 (10 mL) and pivalohydrazide (128 mg, 1.10 mmol) and triethylamine (0.31 mL, 2.21 mmol) was added. The reaction mixture was stirred for 2 hrs at room temperature. The reaction mixture was concentrated in vacuo and diluted with EtOAc (50 mL). The organic layer was washed with aq. 1N HCl and aq. sat'd NaHCO3 solution, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. Purification by Prep-LC (Gilson) provided 244 mg (61%) of desired diamide as solid.
[Compound]
Name
acid ( 63 )
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
128 mg
Type
reactant
Reaction Step Three
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH3:7][N:8]([CH:10]=[O:11])[CH3:9].[C:12]([NH:18][NH2:19])(=[O:17])C(C)(C)C.[CH2:20]([N:22](CC)[CH2:23]C)C>C(Cl)Cl>[CH3:7][N:8]([C:10]([N:19]=[N:18][C:12]([N:22]([CH3:23])[CH3:20])=[O:17])=[O:11])[CH3:9]

Inputs

Step One
Name
acid ( 63 )
Quantity
330 mg
Type
reactant
Smiles
Name
Quantity
77 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
128 mg
Type
reactant
Smiles
C(C(C)(C)C)(=O)NN
Name
Quantity
0.31 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 hrs at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with aq. 1N HCl and aq. sat'd NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by Prep-LC (Gilson)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)C(=O)N=NC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 244 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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